cis-Aconitic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
cis-Aconitic acid is a natural product found in Glycine max, Zea mays, and other organisms with data available.
cis-aconitic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A tricarboxylic acid with the formula (COOH)-CH2-C(COOH)=CH-COOH.
cis-Aconitic acid
CAS No.: 499-12-7
Cat. No.: VC0517093
Molecular Formula: C6H6O6
Molecular Weight: 174.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499-12-7 |
---|---|
Molecular Formula | C6H6O6 |
Molecular Weight | 174.11 g/mol |
IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- |
Standard InChI Key | GTZCVFVGUGFEME-IWQZZHSRSA-N |
Isomeric SMILES | C(/C(=C/C(=O)O)/C(=O)O)C(=O)O |
SMILES | C(C(=CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C(C(=CC(=O)O)C(=O)O)C(=O)O |
Appearance | Solid powder |
Boiling Point | 542.00 to 543.00 °C. @ 760.00 mm Hg |
Colorform | LEAFLETS & PLATES FROM WATER WHITE CRYSTALLINE POWDER WHITE OR YELLOWISH CRYSTALLINE SOLID |
Melting Point | 194-195 °C (WITH DECOMP) 125 °C |
Introduction
Biochemical Role and Structural Characteristics
Metabolic Function in the TCA Cycle
cis-Aconitic acid occupies a pivotal position in the TCA cycle, acting as the intermediate formed during the dehydration of citrate to isocitrate. This reaction is catalyzed by aconitate hydratase (aconitase, EC 4.2.1.3), which facilitates the stereo-specific isomerization via a cis-enediolate intermediate . The enzyme’s iron-sulfur cluster enables precise stereochemical control, ensuring the correct geometry of the product for subsequent oxidative decarboxylation.
Table 1: Key Enzymes Involved in cis-Aconitic Acid Metabolism
Chemical and Physical Properties
The compound’s structure features three carboxyl groups attached to a propene backbone, with a melting point of 125°C and a molecular weight of 174.11 g/mol . Its values (approximately 2.8, 4.3, and 6.0) reflect the sequential deprotonation of its carboxylic groups, contributing to a net charge of -3 under physiological conditions .
Table 2: Physicochemical Profile of cis-Aconitic Acid
Property | Value |
---|---|
Molecular Formula | |
Average Molecular Weight | 174.1082 g/mol |
Melting Point | 125°C |
Solubility | Highly soluble in water |
InChI Key | GTZCVFVGUGFEME-IWQZZHSRSA-N |
Biosynthesis and Regulatory Mechanisms
Enzymatic Synthesis and Degradation
The conversion of citrate to cis-aconitate by aconitase involves the removal of a water molecule, forming a double bond between C2 and C3. This reaction is reversible, with the enzyme also catalyzing the hydration of cis-aconitate to isocitrate . Notably, aconitase activity is regulated by cellular iron levels; under iron-deficient conditions, the enzyme transitions to an iron-regulatory protein (IRP) that modulates mRNA stability for proteins involved in iron homeostasis .
Isotopic Labeling Studies
-tracing experiments have demonstrated that cis-aconitate serves as a branch point in metabolism, diverting carbon skeletons toward glutamate synthesis under nutrient stress . This plasticity underscores its role beyond energy production, linking central metabolism to amino acid biosynthesis.
Pharmacological and Therapeutic Applications
Anti-Inflammatory Properties
A landmark 2022 study revealed that cis-aconitic acid isolated from Echinodorus grandiflorus leaves significantly suppresses antigen-induced arthritis and monosodium urate (MSU)-induced gout in murine models . Oral administration at 30 mg/kg reduced leukocyte infiltration by 58% and lowered interleukin-1β (IL-1β) and CXCL1 levels in periarticular tissues by 42% and 37%, respectively . Mechanistically, it inhibited nuclear factor kappa B (NF-κB) activation by reducing IκBα phosphorylation in lipopolysaccharide-stimulated macrophages, thereby attenuating TNF-α release .
Table 3: Anti-Arthritic Effects of cis-Aconitic Acid in Murine Models
Parameter | Reduction (%) | Dose (mg/kg) | Mechanism |
---|---|---|---|
Leukocyte Accumulation | 58 | 30 | CXCL1/IL-1β suppression |
Mechanical Hypernociception | 41 | 90 | NF-κB inhibition |
Synovial TNF-α | 67 | 30 | Macrophage modulation |
Industrial and Analytical Considerations
Synthesis and Purification
Industrial production typically employs chemical synthesis via citric acid dehydration using sulfuric acid catalysts, achieving yields up to 82% . Recent advances in enzymatic synthesis using recombinant aconitase have improved stereoselectivity, reducing trans-aconitate contamination to <0.5% .
Analytical Characterization
High-performance liquid chromatography (HPLC) with UV detection at 210 nm remains the gold standard for quantification, with a limit of detection (LOD) of 0.1 μg/mL . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 2.95 (dd, J=17.5 Hz, C2-H) and δ 3.12 (dd, J=10.2 Hz, C3-H) .
Future Directions and Challenges
Drug Delivery Innovations
Nanoparticle encapsulation (e.g., poly(lactic-co-glycolic acid) (PLGA) carriers) enhances oral bioavailability from 12% to 89% in preclinical models, addressing its poor membrane permeability . Phase I trials for rheumatoid arthritis applications are anticipated by 2026.
Metabolic Engineering
CRISPR-Cas9 editing of Aspergillus niger has elevated cis-aconitate titers to 34 g/L in bioreactors, paving the way for cost-effective large-scale production .
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